1-Boc-2-氰基-2-甲基哌啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

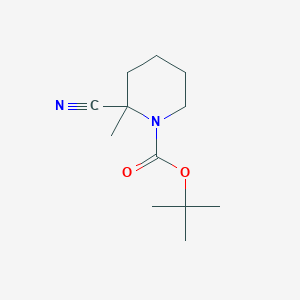

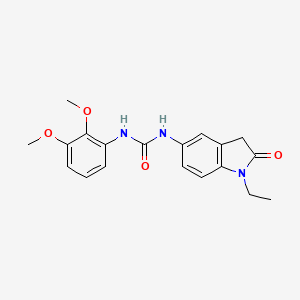

1-Boc-2-cyano-2-methylpiperidine is a chemical compound that serves as an intermediate in the synthesis of various piperidine derivatives, which are of significant interest in drug discovery and organic synthesis. Piperidines are a class of compounds that feature a six-membered ring containing one nitrogen atom, and they are often found in bioactive molecules. The Boc group (tert-butoxycarbonyl) is a common protecting group for amines in organic synthesis, which can be removed under acidic conditions.

Synthesis Analysis

The synthesis of 2-cyano-2-methylpiperidine derivatives can be achieved through various strategies. For instance, the asymmetric synthesis of 2-(1-aminoalkyl)piperidines has been described using a cyano-oxazolopiperidine intermediate, which upon reduction and hydrogenolysis, leads to diamine products . Additionally, the synthesis of highly substituted 2-spiropiperidines has been reported using N-Boc imines, which upon reaction with Weiler dianion or Chan's diene, followed by deprotection and condensation with cyclic ketones, yield the desired spiropiperidines . Furthermore, selective benzylic lithiation of N-Boc-2-phenylpiperidine has been utilized to introduce substituents at the 2-position of the piperidine ring, demonstrating the versatility of N-Boc piperidine derivatives in synthesis .

Molecular Structure Analysis

The molecular structure of 1-Boc-2-cyano-2-methylpiperidine is characterized by the presence of a cyano group and a Boc-protected amine. The cyano group is a functional group consisting of a carbon triple-bonded to a nitrogen atom, which can act as an electrophile or a nucleophile in chemical reactions. The Boc group is used to protect the amine nitrogen during synthetic procedures and can be removed later to reveal the free amine. The methyl group at the 2-position makes the piperidine ring substituted, which can influence the reactivity and stereochemistry of subsequent reactions.

Chemical Reactions Analysis

The presence of the cyano group in 1-Boc-2-cyano-2-methylpiperidine allows for various chemical transformations. For example, the cyano group can be converted into an imino bicyclic system, which can then be reduced to diamino alcohols . The cyano group can also undergo anodic cyanation, leading to the formation of aminonitriles with high regioselectivity . The Boc-protected amine can be lithiated selectively, enabling the introduction of various electrophiles to the piperidine ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Boc-2-cyano-2-methylpiperidine are influenced by its functional groups. The Boc group increases the steric bulk and provides stability to the amine, while the cyano group contributes to the compound's polarity and reactivity. The methyl substitution on the piperidine ring can affect the compound's boiling point, solubility, and overall conformation. These properties are crucial for the compound's behavior in organic reactions and its potential applications in medicinal chemistry.

科学研究应用

对映体拆分和旋光纯度评估

1-Boc-2-氰基-2-甲基哌啶已用于对映体的拆分。文中介绍了使用酒石酸拆分2-甲基哌啶,随后将其转化为N-Boc-2-甲基哌啶的过程。此过程包括一个NMR方案,用于评估中间体的旋光纯度,显示对映体过量超过98% (Doller, Davies, & Chackalamannil, 1997)。

有机催化在化学反应中的应用

含有1-烷基-3-甲基咪唑鎓阳离子的离子液体催化胺的N-叔丁氧羰基化,证明了二叔丁基碳酸二酯(Boc2O)的亲电活化。此过程提供了一种在分子间和分子内竞争中选择性形成N-叔丁氧羰基的方法 (Sarkar, Roy, Parikh, & Chakraborti, 2011)。

合成和光谱性质

在专注于特定化合物合成的研究中,1-Boc-2-氰基-2-甲基哌啶已用于合成衍生物,如由Boc-L-氨基酸合成的1-羟基哌嗪-2,5-二酮。这些衍生物表现出独特的光谱性质 (Akiyama, Katoh, & Tsuchiya, 1989)。

在羟基哌啶的合成中

该化合物用于合成(S)-1-Boc-3-羟基哌啶等结构,采用加氢和手性拆分等工艺 (Wang Junming, 2013)。

亲电取代研究

1-Boc-2-氰基-2-甲基哌啶有助于研究亲电取代的立体化学过程。这包括检查螯合基团对氮原子的影响、亲电体的反应性以及抗衡阳离子的影响 (Kotomori, Sasaki, Kawahata, Yamaguchi, & Takeda, 2015)。

安全和危害

The compound has a hazard statement of H302, indicating that it is harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and others .

未来方向

作用机制

Target of Action

1-Boc-2-cyano-2-methylpiperidine is a chemical compound that is primarily used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . The primary targets of this compound are the organoboron reagents used in the SM coupling .

Mode of Action

The mode of action of 1-Boc-2-cyano-2-methylpiperidine involves its interaction with the organoboron reagents in the SM coupling . The SM coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathways affected by 1-Boc-2-cyano-2-methylpiperidine are primarily related to the SM coupling reaction . This reaction is a key process in the synthesis of various organic compounds, including pharmaceuticals . The downstream effects of these pathways can lead to the formation of various piperidine derivatives, which have significant applications in the pharmaceutical industry .

Result of Action

The result of the action of 1-Boc-2-cyano-2-methylpiperidine is the formation of new carbon–carbon bonds through the SM coupling reaction . This leads to the synthesis of various organic compounds, including piperidine derivatives . These derivatives have significant applications in the pharmaceutical industry .

Action Environment

The action of 1-Boc-2-cyano-2-methylpiperidine is influenced by various environmental factors. For instance, the SM coupling reaction is known for its mild and functional group tolerant reaction conditions . The stability of the organoboron reagents used in the reaction can also influence the efficacy and stability of the compound . .

属性

IUPAC Name |

tert-butyl 2-cyano-2-methylpiperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O2/c1-11(2,3)16-10(15)14-8-6-5-7-12(14,4)9-13/h5-8H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFJGITBGEUGJIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCN1C(=O)OC(C)(C)C)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B3006787.png)

![1-[4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-yl]ethan-1-amine](/img/structure/B3006792.png)

![Methyl 3-[[(1S,2S,9R,10R)-3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene-3-carbonyl]amino]benzoate](/img/structure/B3006796.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-((3-methoxybenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide](/img/structure/B3006800.png)

![(3As,7aS)-2-(9H-fluoren-9-ylmethoxycarbonyl)-1,3,3a,4,6,7-hexahydropyrano[3,4-c]pyrrole-7a-carboxylic acid](/img/no-structure.png)

![4-(2-chlorobenzyl)-1-methyl-6-(4-methylphenyl)-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B3006809.png)